molecular formula C11H13N5O B1475890 2-(3-azidoazetidin-1-yl)-N-phenylacetamide CAS No. 2098077-11-1

2-(3-azidoazetidin-1-yl)-N-phenylacetamide

Cat. No. B1475890
CAS RN: 2098077-11-1
M. Wt: 231.25 g/mol
InChI Key: PUZOUICLDDXTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-azidoazetidin-1-yl)-N-phenylacetamide, also known as AAZPA, is an organic compound used for a variety of laboratory experiments. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. AAZPA is an important building block for synthesizing various compounds and has been studied for its potential applications in various fields, including drug synthesis, organic synthesis, and biochemistry. In

Scientific Research Applications

Beta-lactams in Drug Research

Beta-lactams, including azetidinones, have been extensively studied for their antibacterial properties and have recently been explored in other therapeutic areas as well. Monocyclic beta-lactams, in particular, have shown a wide range of biological activities beyond their traditional use in combating bacterial infections. These compounds have been investigated for their potential in treating neurodegenerative diseases, cancer, and coagulation disorders due to their non-antibiotic activities (Grabrijan, Strašek, & Gobec, 2020).

Synthetic Procedures and Therapeutic Potential

The synthesis and functionalization of cyclic beta-amino acids, including azetidinones, are crucial for developing new pharmacophores. Various metathesis reactions have been employed to access and modify these compounds, illustrating their versatility and potential in drug development (Kiss, Kardos, Vass, & Fülöp, 2018). This synthetic flexibility enables the creation of molecules with specific biological activities, highlighting the significance of azetidinones in medicinal chemistry.

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-15-14-10-6-16(7-10)8-11(17)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZOUICLDDXTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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